Chlorophyllide b
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C35H32MgN4O6 |
|---|---|
Molecular Weight |
629 g/mol |
IUPAC Name |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
InChI Key |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Synonyms |
chlorophyllide b |
Origin of Product |
United States |
Biosynthesis of Chlorophyllide B
Enzymatic Conversion from Chlorophyllide a
Chlorophyllide a is converted to chlorophyllide b by the action of CAO ontosight.aimdpi.com. This conversion involves the oxidation of a methyl group at the C7 position of the chlorophyllide a macrocycle to a formyl group, which is the distinguishing structural feature of this compound ontosight.aimdpi.com.
Chlorophyllide a Oxygenase (CAO) Activity and Mechanism
CAO is classified as a Rieske-mononuclear iron oxygenase nih.govresearchgate.net. It catalyzes a two-step oxygenation reaction nih.govresearchgate.net. The mechanism involves the introduction of oxygen atoms to the chlorophyllide a molecule ontosight.ai. Studies suggest that 7-hydroxychlorophyllide a is an intermediate in this conversion acs.orgnih.gov. The reaction catalyzed by CAO can be summarized as:
Chlorophyllide a + O₂ + 2 NADPH + 2 H⁺ → this compound + 2 H₂O + 2 NADP⁺
While the precise in vivo mechanism is still under investigation, in vitro studies with recombinant CAO have demonstrated its ability to catalyze this conversion nih.gov. The reaction likely involves a stable radical within the enzyme, potentially a tyrosine residue, which may initiate the oxygenation by abstracting a hydrogen atom from the substrate nih.gov.
CAO exhibits substrate specificity for chlorophyllide a, converting it to this compound ontosight.aimdpi.compnas.org. While CAO's primary substrate is chlorophyllide a, studies have indicated it has only slight activity with protochlorophyllide (B1199321) a, the precursor to chlorophyllide a pnas.org. The enzyme catalyzes the specific oxidation of the methyl group at the C7 position to a formyl group ontosight.aimdpi.com. This regioselective oxidation is critical for the formation of chlorophyll (B73375) b and its distinct light absorption properties ontosight.aiacs.org.
CAO is a non-heme iron-dependent oxygenase nih.govresearchgate.net. It requires molecular oxygen (O₂) and a reducing system, typically NADPH, for its catalytic activity nih.govwikipedia.org. The enzyme contains a mononuclear iron center and a Rieske iron-sulfur cluster, which are characteristic features of this enzyme family and are involved in electron transfer during the reaction nih.govnih.govwikipedia.org. Ferredoxin has been predicted to be the electron donor for CAO in some organisms nih.govresearchgate.net.
Precursors and Downstream Products in the Biosynthetic Cascade
This compound is an intermediate in the biosynthesis of chlorophyll b wikipedia.orgontosight.ai. The immediate precursor to this compound is chlorophyllide a ontosight.aimdpi.com. Following the formation of this compound, the final step in chlorophyll b biosynthesis is the esterification of the propionic acid group with a phytol (B49457) tail, catalyzed by the enzyme chlorophyll synthase, to form chlorophyll b wikipedia.orgontosight.aiwikipedia.org.
Chlorophyllide a, the precursor for this compound, is synthesized from protochlorophyllide a mdpi.comwikipedia.org. This conversion is catalyzed by protochlorophyllide reductase (POR) wikipedia.orgwikipedia.org. There are two distinct pathways for this reduction: a light-dependent pathway and a light-independent pathway wikipedia.orgcas.cz.
In angiosperms, the conversion of protochlorophyllide a to chlorophyllide a is strictly light-dependent and is catalyzed by light-dependent protochlorophyllide reductase (LPOR) wikipedia.orgwikipedia.orgcas.cz. This reaction requires light and NADPH wikipedia.org. Protochlorophyllide a accumulates in the dark in these plants and is rapidly converted to chlorophyllide a upon exposure to light mdpi.com.
In contrast, gymnosperms, algae, and photosynthetic bacteria possess a light-independent protochlorophyllide reductase (DPOR), which can catalyze this conversion in the absence of light wikipedia.orgwikipedia.orgcas.cz. DPOR is structurally unrelated to LPOR and requires ATP and reduced ferredoxin wikipedia.org.
Both monovinyl and divinyl forms of protochlorophyllide a can serve as substrates for the enzymes catalyzing the steps leading to chlorophyllide a frontiersin.org.
Here is a table summarizing some of the compounds mentioned and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 15775275 |
| Chlorophyllide a | 439664 |
| Protochlorophyllide a | 439833 |
| Chlorophyll b | 6450186 |
| Chlorophyll a | 6433192 |
| 7-hydroxychlorophyllide a | Not readily available via search results |
| Protochlorophyllide | 439833 nih.govmetabolomicsworkbench.org or 122706135 wikipedia.org (Note: PubChem has multiple entries, 439833 appears more consistently linked to the biosynthesis context) |
| Divinyl protochlorophyllide a | 56927710 uni.lu |
Data Table: Key Enzymes and Reactions in this compound Biosynthesis
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Co-factors/Requirements |
| Protochlorophyllide Reductase (LPOR) | Reduction of protochlorophyllide a | Protochlorophyllide a | Chlorophyllide a | Light, NADPH |
| Protochlorophyllide Reductase (DPOR) | Reduction of protochlorophyllide a (light-independent) | Protochlorophyllide a | Chlorophyllide a | ATP, Reduced Ferredoxin |
| Chlorophyllide a Oxygenase (CAO) | Oxidation of chlorophyllide a to this compound | Chlorophyllide a | This compound | O₂, NADPH, Iron, Rieske cluster, Ferredoxin (predicted) |
| Chlorophyll Synthase | Esterification of chlorophyllide with phytol | This compound | Chlorophyll b | Phytol pyrophosphate |
Esterification of this compound to Chlorophyll b
The final step in the biosynthesis of chlorophyll b is the esterification of this compound with a long-chain alcohol. This reaction involves the attachment of the hydrophobic phytyl tail to the carboxylic acid group at the C17 position of the this compound molecule. wikipedia.orgwikipedia.org The enzyme responsible for catalyzing this esterification is chlorophyll synthase (also known as chlorophyllide-a:phytyl-diphosphate phytyltransferase). wikipedia.orgacs.orgwikipedia.orgwikipedia.org
Chlorophyll synthase catalyzes the reaction between this compound and phytyl diphosphate (B83284) (phytyl pyrophosphate) to produce chlorophyll b and diphosphate. wikipedia.orgwikipedia.orgwikipedia.org
The reaction can be represented as:
This compound + Phytyl diphosphate Chlorophyll b + Diphosphate wikipedia.orgwikipedia.org
Chlorophyll synthase is a member of the polyprenyl transferase family of enzymes. whiterose.ac.ukroyalsocietypublishing.org While chlorophyll synthase can utilize phytyl diphosphate, it can also esterify chlorophyllide with geranylgeranyl diphosphate (GGPP) in some organisms, producing geranylgeranyl-chlorophyll. whiterose.ac.ukroyalsocietypublishing.orgnih.gov Geranylgeranyl-chlorophyll can then be subsequently reduced to chlorophyll by the action of geranylgeranyl reductase. whiterose.ac.ukresearchgate.netroyalsocietypublishing.org However, the esterification of this compound specifically with phytyl diphosphate is the direct route to forming chlorophyll b.
Research has explored the substrate specificity and binding pockets of chlorophyll synthase. Studies involving modified chlorophyllides with substituents at different positions have provided insights into how the enzyme interacts with its substrate. acs.org For instance, modifications at ring E of the tetrapyrrole macrocycle have shown that chlorophyll synthase has limited space around this region in its binding pocket. acs.org
The esterification catalyzed by chlorophyll synthase is considered the final step in the complete biosynthetic pathway of chlorophylls (B1240455) from glutamic acid. wikipedia.org The resulting chlorophyll b molecule, with its phytyl tail, is then integrated into light-harvesting complexes, where it functions in capturing light energy for photosynthesis. ontosight.aiwikipedia.orgsigmaaldrich.com
The Chlorophyll Cycle and Chlorophyllide B Interconversion
Dynamic Interconversion between Chlorophyll (B73375) a and Chlorophyll b through Chlorophyllide Intermediates
The interconversion between chlorophyll a and chlorophyll b involves the removal and re-addition of the phytyl tail, resulting in the formation of chlorophyllide intermediates wikipedia.org. Chlorophyll b is synthesized from chlorophyll a, and this conversion occurs via chlorophyllide a and chlorophyllide b. Specifically, chlorophyllide a is oxidized to this compound researchgate.netoup.com. Conversely, chlorophyll b can be converted back to chlorophyll a, a process that also involves chlorophyllide intermediates wikipedia.orgibiol.ro.
The conversion of chlorophyll a to chlorophyll b is catalyzed by Chlorophyllide a Oxygenase (CAO), which acts on chlorophyllide a, not chlorophyll a itself researchgate.netenzyme-database.org. This suggests that chlorophyll a is dephytylated to chlorophyllide a before being converted to this compound researchgate.net. The resulting this compound can then be re-phytylated to form chlorophyll b wikipedia.org.
The reverse reaction, the conversion of chlorophyll b back to chlorophyll a, involves the reduction of chlorophyll b. This process leads to the formation of chlorophyllide a, which is subsequently converted to chlorophyll a ibiol.ro. This highlights the central position of chlorophyllides, including this compound, as intermediates in the reversible transformations between the two main forms of chlorophyll.
Enzymology of the Chlorophyll Cycle Relevant to this compound
Several key enzymes are involved in the chlorophyll cycle, facilitating the interconversion of chlorophyll a and chlorophyll b and the metabolism of this compound.
Chlorophyllide a Oxygenase (CAO) in the Forward Reaction
Chlorophyllide a Oxygenase (CAO) is the pivotal enzyme responsible for the synthesis of chlorophyll b from chlorophyll a mdpi.comresearchgate.netacs.org. CAO catalyzes the two-step oxygenation of chlorophyllide a, converting the methyl group at the C7 position of the chlorin (B1196114) ring into a formyl group oup.comenzyme-database.orgnih.gov. This reaction proceeds through a 7¹-hydroxymethyl chlorophyllide a intermediate before yielding this compound enzyme-database.orgmdpi.com.
Research has shown that recombinant CAO protein catalyzes the oxidation of chlorophyllide a to this compound in vitro oup.com. CAO is a mononuclear iron-containing enzyme with a Rieske [2Fe-2S] center enzyme-database.orgoup.com. Its activity is crucial for regulating the chlorophyll a/b ratio in plants mdpi.com. Overexpression of CAO can lead to an increased accumulation of chlorophyll b mdpi.com.
The reaction catalyzed by CAO can be summarized as follows: Chlorophyllide a + 2 O₂ + 2 NADPH + 2 H⁺ → this compound + 3 H₂O + 2 NADP⁺ enzyme-database.org
Notably, CAO utilizes chlorophyllide a as its substrate and does not act directly on chlorophyll a or protochlorophyllide (B1199321) a researchgate.netenzyme-database.org.
Chlorophyll b Reductase (CBR) and Hydroxymethyl Chlorophyll a Reductase (HCAR) in Reversal Mechanisms
The conversion of chlorophyll b back to chlorophyll a involves a reduction pathway mediated by two main enzymes: Chlorophyll b Reductase (CBR) and Hydroxymethyl Chlorophyll a Reductase (HCAR) mdpi.comresearchgate.net.
CBR catalyzes the first step in this reversal, reducing the formyl group at the C7 position of chlorophyll b to a hydroxymethyl group, producing 7¹-hydroxymethyl chlorophyll a mdpi.comwikipedia.org. This enzyme is also known as chlorophyll(ide) b reductase and can act on both chlorophyll b and this compound wikipedia.orgexpasy.org. The reaction catalyzed by CBR is the first step in the conversion of chlorophyll b to chlorophyll a wikipedia.org.
The reaction catalyzed by CBR can be represented as: Chlorophyll b + NAD(P)H + H⁺ → 7¹-hydroxymethyl chlorophyll a + NAD(P)⁺ mdpi.comwikipedia.org or this compound + NAD(P)H + H⁺ → 7¹-hydroxychlorophyllide a + NAD(P)⁺ wikipedia.orgexpasy.org
Following the action of CBR, the intermediate 7¹-hydroxymethyl chlorophyll a is further reduced to chlorophyll a by Hydroxymethyl Chlorophyll a Reductase (HCAR) mdpi.com. HCAR is a unique enzyme in the chlorophyll cycle that catalyzes this specific reduction step mdpi.com.
The reaction catalyzed by HCAR is: 7¹-hydroxymethyl chlorophyll a + NAD(P)H + H⁺ → Chlorophyll a + H₂O + NAD(P)⁺ mdpi.com
Both CBR and HCAR are crucial for the chlorophyll cycle and play roles in the degradation of chlorophyll during processes like leaf senescence mdpi.comwikipedia.org. The activities of these enzymes, along with CAO, allow for the dynamic adjustment of chlorophyll a and b levels, which is vital for light acclimation in photosynthetic organisms mdpi.comresearchgate.net.
Here is a summary of the key enzymes and their reactions relevant to this compound in the chlorophyll cycle:
| Enzyme | Reaction | Substrate(s) | Product(s) |
| Chlorophyllide a Oxygenase (CAO) | Oxidation of chlorophyllide a to this compound via 7¹-hydroxychlorophyllide a intermediate. Requires O₂ and NADPH. enzyme-database.org | Chlorophyllide a | This compound |
| Chlorophyll b Reductase (CBR) | Reduction of chlorophyll b to 7¹-hydroxymethyl chlorophyll a. Requires NAD(P)H. mdpi.comwikipedia.org Can also reduce this compound to 7¹-hydroxychlorophyllide a. wikipedia.orgexpasy.org | Chlorophyll b or | 7¹-hydroxymethyl chlorophyll a |
| This compound | or 7¹-hydroxychlorophyllide a | ||
| Hydroxymethyl Chlorophyll a Reductase (HCAR) | Reduction of 7¹-hydroxymethyl chlorophyll a to chlorophyll a. Requires NAD(P)H. mdpi.com | 7¹-hydroxymethyl | Chlorophyll a |
| chlorophyll a |
(Note: This table is intended to be interactive in a dynamic display, allowing for sorting and filtering.)
Detailed research findings, such as those on the overexpression of CAO affecting chlorophyll biosynthesis intermediates oup.com or the role of HCAR as a limiting factor in chlorophyll b overproducing plants mdpi.com, underscore the intricate regulation and importance of these enzymatic steps in maintaining chlorophyll homeostasis and optimizing photosynthetic efficiency.
Functional Roles of Chlorophyllide B in Photosynthetic Systems
Role as an Intermediate in Light-Harvesting Complex (LHC) Assembly
Chlorophyllide b plays a vital role in the assembly and accumulation of LHCs within chloroplasts. The enzyme chlorophyllide a oxygenase (CAO) catalyzes the conversion of chlorophyllide a to this compound oup.compnas.org. This conversion is a key regulatory step in controlling antenna size nih.gov. The presence of chlorophyll (B73375) b is essential for the assembly and proper functioning of most LHC proteins oup.comnih.gov. Studies have shown that organisms lacking functional CAO fail to accumulate chlorophyll b and consequently exhibit reduced levels of LHC proteins pnas.org.
Stabilization of LHC Proteins by this compound Derivatives
The binding of chlorophyll b to LHC proteins is crucial for their stability within the thylakoid membranes oup.comnih.govoup.com. In the absence of chlorophyll b, unbound LHC apoproteins are susceptible to degradation by proteases oup.comnih.govoup.com. This highlights the critical role of chlorophyll b in maintaining the integrity of the light-harvesting machinery. The presence of an oxidized group (formyl group) on the tetrapyrrole structure of chlorophyll b, compared to the methyl group in chlorophyll a, increases the Lewis acid strength of the central magnesium atom. This is hypothesized to lead to stronger coordination bonds between chlorophyll b and ligands in LHC apoproteins, thereby stabilizing the initial intermediates and promoting LHC assembly nih.govmit.edu.
Impact on Thylakoid Membrane Organization
While the search results don't explicitly detail the direct impact of this compound itself on thylakoid membrane organization beyond its role in LHC stability, the stabilization and accumulation of LHCs, which are major components of thylakoid membranes, inherently influence their organization. LHCII, in particular, is involved in the stacking of grana, and its levels are correlated with chlorophyll b accumulation researchgate.net. Therefore, this compound's influence on LHC levels indirectly affects the structural organization of the thylakoid membrane system.
Influence on Photosynthetic Efficiency and Light Acclimation
Chlorophyll b contributes to photosynthetic efficiency by expanding the range of light wavelengths that can be absorbed and by influencing the size and composition of the light-harvesting antenna researchgate.netwikipedia.orgcreative-proteomics.comkent.ac.uk. Plants acclimate to varying light intensities by adjusting the size of their photosynthetic antenna, a process significantly influenced by chlorophyll b synthesis nih.gov.
Modulation of Antenna Size and Light Energy Capture
Chlorophyll b is primarily located in the peripheral light-harvesting complexes (LHCs) nih.govcreative-proteomics.comosti.gov. These complexes act as antennae, capturing light energy and transferring it to the reaction centers of Photosystem II (PSII) and Photosystem I (PSI) researchgate.net. The amount of chlorophyll b directly impacts the size of the light-harvesting antenna nih.govresearchgate.netosti.gov. Under low-light conditions, plants tend to accumulate more chlorophyll b, leading to a larger LHC antenna, which enhances the capture of limited available light energy oup.comnih.gov. Conversely, under high light, chlorophyll b levels and antenna size are typically lower oup.comnih.gov. Overexpression of CAO, leading to increased chlorophyll b synthesis, has been shown to increase the size of the light-harvesting antenna oup.com.
Regulation of Photosystem II (PSII) and Photosystem I (PSI) Activity in Relation to this compound Levels
Chlorophyll b plays a role in regulating the activity of both PSII and PSI, particularly in response to light conditions. Increased chlorophyll b synthesis and the resulting larger antenna size can lead to enhanced electron transport rates in both photosystems, especially under limiting light intensities oup.comnih.gov. Studies with plants overexpressing CAO have shown increased PSII and PSI reaction rates oup.comnih.gov.
Interestingly, research in cyanobacteria has shown that chlorophyll b can functionally substitute for chlorophyll a in PSII complexes, indicating a degree of flexibility in pigment binding depending on availability pnas.orgnih.govresearchgate.net. However, excessive accumulation of chlorophyll b can lead to a decreased chlorophyll a/b ratio and can even result in chlorophyll b being incorporated into PSII/PSI core complexes, potentially leading to inactivation of photosynthetic electron transport and the generation of reactive oxygen species nih.gov. This highlights the importance of regulated chlorophyll b synthesis for optimal photosystem activity.
Data from studies on CAO-overexpressing (CAOx) tobacco plants demonstrate the impact of altered chlorophyll b levels on photosystem activity.
| Plant Type | Growth Light Condition | PSII Electron Transport Rate (relative to WT) | PSI Electron Transport Rate (relative to WT) |
| Wild Type (WT) | Low Light (LL) | Baseline | Baseline |
| Wild Type (WT) | High Light (HL) | Higher than LL WT | Higher than LL WT |
| CAOx | LL | Increased (e.g., 40-70% higher at saturating light) nih.gov | Increased (e.g., 40% higher at saturating light) nih.gov |
| CAOx | HL | Increased (e.g., 70% higher at saturating light) nih.gov | Increased (e.g., 70% higher at saturating light) nih.gov |
| CAO-antisense | LL | Decreased (e.g., 16-18% lower at saturating light) nih.gov | Decreased (e.g., 16-18% lower at saturating light) nih.gov |
| CAO-antisense | HL | Decreased (e.g., 20-25% lower at saturating light) nih.gov | Decreased (e.g., 20-25% lower at saturating light) nih.gov |
Photoprotective Mechanisms Linked to this compound Metabolism
While this compound itself is a biosynthetic intermediate, its metabolism, particularly its synthesis and degradation as part of the chlorophyll cycle, is linked to photoprotective mechanisms. The regulation of chlorophyll b levels and antenna size is a key strategy for plants to acclimate to varying light conditions and minimize photodamage nih.govkent.ac.uk. Under high light, excess captured energy can lead to the production of reactive oxygen species (ROS) osti.govnih.govoup.com. Adjusting antenna size by modulating chlorophyll b levels helps to balance light capture with the capacity of the electron transport chain, thereby reducing the potential for photooxidative damage kent.ac.ukosti.gov.
The interconversion of chlorophyll a and chlorophyll b through the chlorophyll cycle, involving enzymes like chlorophyllide a oxygenase, chlorophyll b reductase, and 7-hydroxymethyl-chlorophyll reductase, allows plants to regulate chlorophyll b levels and thus control the construction and destruction of LHCs in response to light conditions researchgate.net. This dynamic regulation is crucial for efficient light utilization and photoprotection. While carotenoids are well-known for their direct photoprotective roles as antioxidants and in dissipating excess energy oup.compreprints.orgmdpi.com, the regulated metabolism of chlorophyll b contributes indirectly to photoprotection by optimizing light harvesting and preventing the accumulation of excessive excitation energy.
Genetic and Molecular Regulation of Chlorophyllide B Metabolism
Transcriptional and Translational Control of Chlorophyllide a Oxygenase (CAO) Gene Expression
The expression of the CAO gene is a critical point of control for chlorophyll (B73375) b synthesis. Studies have shown that CAO gene expression is significantly modulated by light intensity. Under low light conditions, the mRNA levels of CAO tend to increase, leading to enhanced chlorophyll b accumulation and a larger light-harvesting antenna size. oup.comnih.govoup.com Conversely, transfer to high light conditions results in a rapid downregulation of CAO mRNA. oup.commdpi.com This light-dependent regulation of CAO expression directly contributes to controlling chlorophyll b synthesis and, consequently, the chlorophyll a/b ratio in plants. oup.comnih.gov
While transcriptional regulation is a primary mechanism, the stability of the CAO protein also plays a crucial role in controlling chlorophyll b levels. oup.comnih.govresearchgate.net Although translational regulation by chlorophyll b is unlikely due to the spatial separation of chlorophyll b (in chloroplasts) and protein synthesis (by cytoplasmic ribosomes), and polysome analysis has not shown an effect on translation, post-translational mechanisms are significant. nih.gov The N-terminal domain (A domain) of the CAO protein has been identified as a key regulator of its stability, particularly in the presence of chlorophyll b. oup.comnih.govnih.govrsc.org This domain contains a protease recognition sequence (degron), and chloroplast Clp protease is implicated in the degradation of CAO protein in response to chlorophyll b accumulation. oup.comoup.commdpi.comrsc.orgnih.gov This feedback mechanism prevents the overaccumulation of chlorophyll b, which can be detrimental to the plant, especially during the crucial greening stage of etiolated seedlings. oup.comnih.gov
Impact of Genetic Manipulation on Chlorophyllide b Levels and Downstream Effects
Genetic manipulation of CAO expression and function has provided significant insights into the impact of altered this compound levels on pigment ratios and photosynthetic performance.
Overexpression Studies of CAO and Consequences for Pigment Ratios
Overexpression of the CAO gene generally leads to increased chlorophyll b synthesis and a decrease in the chlorophyll a/b ratio. oup.comnih.govresearchgate.netillinois.edu This effect is often more pronounced under high light conditions. oup.comnih.govresearchgate.netillinois.edu
Studies involving the overexpression of full-length Arabidopsis thaliana CAO (AtCAO) in tobacco have demonstrated increased total chlorophyll and chlorophyll b content, along with a decreased chlorophyll a/b ratio in both low-light and high-light grown plants. nih.govresearchgate.netillinois.edu For example, in one study, high-light grown tobacco plants overexpressing AtCAO showed a 28% increase in total chlorophyll and a 70% increase in chlorophyll b synthesis, resulting in approximately a 30% decline in the chlorophyll a/b ratio compared to wild-type plants. illinois.edu
Overexpression of truncated versions of CAO, particularly those lacking the regulatory A domain, has been shown to result in excessive accumulation of chlorophyll b. oup.comnih.govillinois.edu This overaccumulation can lead to decreased photosynthesis and increased oxidative stress, making the plants vulnerable to photodamage, especially during de-etiolation. oup.comnih.govillinois.edu
Table 1: Impact of CAO Overexpression on Chlorophyll Content and Ratio in Tobacco Plants
| Genotype/Condition | Total Chlorophyll Content (% of WT) | Chlorophyll b Content (% of WT) | Chlorophyll a/b Ratio (Relative to WT) |
| WT-LL | 100 | 100 | 1.00 |
| CAOx-LL | ~128 | ~122 | ~0.85 |
| WT-HL | 100 | 100 | 1.00 |
| CAOx-HL | ~110-128 | ~171 | ~0.67-0.70 |
Note: Data compiled and approximated from cited research findings nih.govillinois.edu. Specific values may vary depending on experimental conditions and transgenic lines.
Increased chlorophyll b synthesis due to CAO overexpression is often accompanied by an increased abundance of light-harvesting chlorophyll proteins (LHCs), suggesting that enhanced chlorophyll b levels affect the size of LHCII. oup.comnih.gov This can lead to enhanced light capture and increased electron transport rates. nih.govresearchgate.net
Mutational Analyses Affecting this compound Synthesis
Mutational analyses have further elucidated the importance of CAO and its regulatory domains in chlorophyll b synthesis. Mutations in the CAO gene, such as those found in chlorina mutants, result in a deficiency or absence of chlorophyll b. nih.govpnas.org
Studies on Arabidopsis mutants defective in CAO regulation have highlighted the role of the A domain in preventing excess chlorophyll b accumulation. nih.govrsc.org Mutants with defects in the control of CAO accumulation, such as the dca1 mutant, which has a mutation in the ClpC1 gene encoding a chloroplast Clp protease, exhibit elevated levels of a GFP-CAO fusion protein and a decreased chlorophyll a/b ratio, supporting the involvement of Clp protease in CAO destabilization. rsc.orgnih.gov
Mutations affecting specific amino acid residues or domains within CAO can lead to reduced chlorophyll b levels. For instance, specific mutations in the barley fch2 locus, which encodes chlorophyllide a oxygenase, can lead to chlorophyll b deficiency by interfering with CAO regulation. researchgate.net Similarly, mutations in Arabidopsis affecting residues within the CAO protein can result in reduced chlorophyll b levels. uniprot.org
Regulatory Networks Governing Chlorophyll Biosynthesis and Degradation Pathways
This compound metabolism is not an isolated process but is integrated into complex regulatory networks that govern the entire chlorophyll biosynthesis and degradation pathways. These networks ensure the coordinated accumulation and turnover of chlorophylls (B1240455), which is essential for maintaining photosynthetic efficiency and adapting to changing environmental conditions. frontiersin.orgkoreabreedjournal.org
The synthesis of chlorophyll b by CAO represents a branch point in the chlorophyll biosynthesis pathway, diverting flux from chlorophyllide a. illinois.edufrontiersin.org The regulation of CAO activity and levels therefore directly impacts the flow through the pathway. Reduced expression of CAO, for example, can decrease the metabolic flux for chlorophyll synthesis, leading to decreased levels of chlorophyll b, total chlorophylls, and an increased chlorophyll a/b ratio. researchgate.netillinois.edu This can also result in decreased steady-state levels of chlorophyll biosynthetic intermediates, potentially due to feedback-controlled reduction in the expression or activities of other enzymes in the pathway. illinois.edu
Regulatory networks involve transcriptional factors and post-translational modifications that affect the enzymes in both biosynthesis and degradation pathways. illinois.edukoreabreedjournal.orgresearchgate.net For example, GOLDEN2-LIKE (GLK) transcription factors, which regulate nuclear photosynthetic genes, can directly regulate the transcription of genes involved in chlorophyll metabolism. nih.gov Additionally, proteins like BALANCE of CHLOROPHYLL METABOLISM (BCM) have been identified as post-translational regulators influencing chlorophyll levels by affecting both synthesis and degradation. nih.gov The interplay between these regulatory components ensures that this compound synthesis and subsequent chlorophyll b accumulation are tightly controlled in response to developmental cues and environmental stimuli, particularly light. frontiersin.orgkoreabreedjournal.org
Degradation and Turnover Pathways of Chlorophyllide B
Dephytylation of Chlorophyll (B73375) b to Chlorophyllide b During Senescence
The conversion of chlorophyll b to this compound involves the enzymatic removal of the hydrophobic phytol (B49457) tail, a process known as dephytylation nih.govoup.com. This reaction is primarily catalyzed by the enzyme chlorophyllase (Chlase) pnas.orgnih.govoup.com. The action of chlorophyllase hydrolyzes the ester bond linking the chlorophyll molecule to the phytol chain, yielding chlorophyllide and phytol pnas.orgnih.gov.
Increased chlorophyllase activity has been correlated with elevated levels of chlorophyllides during senescence nih.govicm.edu.pl. Studies on Fagus sylvatica (beech) during autumn leaf senescence showed a significantly higher fraction of chlorophyllides relative to chlorophylls (B1240455) in early senescing forms compared to late forms icm.edu.pl. Biochemical analyses indicated that pigment dephytylation, linked to increased chlorophyllase activity, is an early event in chlorophyll degradation icm.edu.pl. Correlation coefficients between the proportion of chlorophyllides and total chlorophyll content in senescing beech leaves were notably negative, ranging from -0.90 to -0.72 depending on the phenological form, providing evidence for in vivo chlorophyllase activity icm.edu.pl.
While chlorophyllase has long been considered the primary enzyme for dephytylation in chlorophyll degradation pnas.orgnih.govoup.com, research, particularly in Arabidopsis thaliana, has introduced complexity. Some findings suggest that in the main senescence-related pathway, the removal of the central magnesium atom (dechelation) might precede dephytylation, with an enzyme called pheophytinase (PPH) acting specifically on pheophytin (magnesium-free chlorophyll) nih.govoup.comoup.comnih.govcore.ac.uk. However, the direct enzymatic hydrolysis of chlorophyll b to this compound by chlorophyllase is explicitly described as a route for this compound formation ibiol.ro.
An example of data illustrating the relationship between chlorophyllide levels and chlorophyll content during senescence, indicative of dephytylation activity, can be seen in studies like the one on Fagus sylvatica icm.edu.pl.
| Phenological Form (Fagus sylvatica) | Correlation Coefficient (Chlorophyllides vs. Chlorophyll Content) |
| Early | -0.90 icm.edu.pl |
| Intermediate | -0.87 icm.edu.pl |
| Late | -0.72 icm.edu.pl |
Note: Data derived from correlation analysis between the proportion of chlorophyllides and chlorophyll content during senescence in Fagus sylvatica leaves icm.edu.pl.
Subsequent Conversion of this compound in Catabolic Processes
Following its formation through dephytylation of chlorophyll b, this compound undergoes further transformations within the catabolic pathway. A key step involving this compound is its conversion to chlorophyllide a ibiol.ro. This conversion is facilitated by the enzyme chlorophyll(ide) b reductase uzh.chibiol.roontosight.aiwikipedia.org. Chlorophyll(ide) b reductase catalyzes the reduction of the formyl group at position 7 in chlorophyll b (or this compound) to a hydroxyl group, leading to the formation of 7-hydroxymethyl chlorophyll a (or 7-hydroxymethyl chlorophyllide a) ibiol.rowikipedia.orgresearchgate.netsidthomas.net. Subsequently, 7-hydroxymethyl chlorophyll a (or chlorophyllide a) is further reduced to chlorophyll a (or chlorophyllide a) by 7-hydroxymethyl chlorophyll a reductase ibiol.ronih.govresearchgate.netresearchgate.net.
Research indicates that chlorophyll(ide) b reductase can act on both chlorophyll b and this compound ontosight.aiwikipedia.orgsidthomas.net. The conversion of this compound to chlorophyllide a is considered a step that integrates the breakdown products of chlorophyll b into the main degradation pathway which primarily processes chlorophyll a derivatives ibiol.ro.
Once converted to chlorophyllide a, or if chlorophyll a is the initial substrate for dephytylation, the pathway typically proceeds with the removal of the central magnesium ion from chlorophyllide a by an enzyme known as Mg-dechelatase (encoded by the STAY-GREEN or SGR gene) ibiol.ronih.govresearchgate.netmdpi.com. This step yields pheophorbide a ibiol.ronih.govresearchgate.net. Pheophorbide a is a crucial intermediate that then enters the later stages of chlorophyll catabolism, including the oxidative cleavage of the tetrapyrrole macrocycle uzh.chibiol.ronih.govresearchgate.netmyzen.co.uk.
Interplay with the Overall Chlorophyll Catabolism Pathway
The conversion of chlorophyll b to chlorophyll a (or this compound to chlorophyllide a) is therefore considered an early and essential step that precedes the main degradation route uzh.chibiol.ronih.govcore.ac.uk. This conversion ensures that chlorophyll b is channeled into the pathway that ultimately leads to the formation of colorless linear tetrapyrroles uzh.chcore.ac.uk. The enzymes chlorophyll b reductase and 7-hydroxymethyl chlorophyll a reductase are key players in this interconversion process uzh.chibiol.ronih.govwikipedia.orgresearchgate.netresearchgate.net.
While chlorophyllase can produce this compound from chlorophyll b ibiol.ropnas.orgnih.gov, and chlorophyllide a from chlorophyll a nih.gov, the exact sequence of dephytylation and dechelation at the beginning of the pathway can vary or involve alternative enzymes like pheophytinase depending on the plant species and tissue nih.govoup.comoup.comnih.govcore.ac.uk. However, regardless of whether dephytylation or dechelation occurs first for chlorophyll b, the conversion of its structure to that of a chlorophyll a derivative (either chlorophyll a or chlorophyllide a) appears to be a prerequisite for entry into the downstream catabolic steps involving macrocycle cleavage by pheophorbide a oxygenase uzh.chcore.ac.uksidthomas.net. This compound itself is not typically a direct substrate for the later steps of the main PAO pathway, highlighting the importance of its conversion to chlorophyllide a uzh.chcore.ac.uk.
The interplay can be summarized as chlorophyll b being converted to this compound by chlorophyllase, and then this compound being converted to chlorophyllide a via the action of chlorophyll(ide) b reductase and 7-hydroxymethyl chlorophyllide a reductase. Chlorophyllide a then enters the main degradation pathway, undergoing dechelation to pheophorbide a and subsequent ring cleavage ibiol.ro. Alternatively, chlorophyll b could be converted to chlorophyll a first, then chlorophyll a dephytylated to chlorophyllide a ibiol.ro. The conversion of the chlorophyll b structure to a chlorophyll a form is a critical juncture for its complete degradation through the primary catabolic route uzh.chcore.ac.uksidthomas.net.
Analytical Methodologies for Chlorophyllide B Research
Extraction Techniques for Chlorophyllide b and Related Pigments
The primary challenge in extracting this compound is its quantitative recovery from plant tissues while preventing its artificial formation. This compound can be generated as an artifact from chlorophyll (B73375) b through the enzymatic action of chlorophyllase, which is activated when cell compartments are disrupted during extraction with organic solvents like acetone (B3395972) or methanol (B129727). awi.deresearchgate.net Therefore, specialized protocols are required to inhibit this enzymatic activity.
Commonly used solvents for pigment extraction include acetone, methanol, and ethanol, often used as aqueous mixtures (e.g., 80% acetone) to facilitate penetration into water-containing plant tissues. nih.govnih.gov However, to prevent artifactual chlorophyllide formation, several methods are recommended. One effective approach involves briefly boiling the leaf samples (e.g., for 5-10 seconds) before solvent immersion to denature the chlorophyllase enzyme. awi.deresearchgate.net Another successful technique is to perform the entire grinding and homogenization process at sub-zero temperatures, typically using liquid nitrogen, which keeps the enzyme inactive. awi.deresearchgate.netresearchgate.net The use of N,N'-dimethylformamide (DMF) has also been shown to suppress chlorophyllase activity in certain species, such as Arabidopsis. researchgate.net
Once extracted, the crude pigment solution contains a mixture of chlorophylls (B1240455), chlorophyllides, carotenoids, and other lipophilic compounds. Further purification can be achieved through liquid-liquid partitioning or solid-phase extraction (SPE). In liquid-liquid extraction, the initial polar solvent extract can be transferred to a more hydrophobic solvent like diethyl ether. nih.gov SPE provides a more refined separation, where chlorophylls and chlorophyllides can be adsorbed onto a solid matrix and then selectively eluted. For instance, hydrophilic-lipophilic balance (HLB) cartridges can retain both the polar porphyrin head and the nonpolar phytol (B49457) tail of chlorophylls, allowing for their separation from other plant metabolites. researchgate.net Magnetic solid-phase extraction (MSPE) using iron oxide nanoparticles is an emerging technique for selectively removing chlorophylls from extracts. fdbio-rptu.de
| Method | Solvent/Material | Target Plant/Matrix | Key Objective & Findings | Reference |
|---|---|---|---|---|
| Solvent Extraction with Enzyme Inhibition | Brief boiling followed by pure acetone | Arabidopsis, Glebionis coronaria, Pisum sativum | Effectively eliminates chlorophyllase activity, preventing artifactual chlorophyllide formation. | awi.deresearchgate.net |
| Cryogenic Extraction | Grinding in liquid nitrogen; 80% acetone | Barley (Hordeum vulgare L.) | Prevents enzymatic degradation by maintaining sub-zero temperatures. Yielded 5 µg of this compound per gram of fresh leaves. | researchgate.net |
| Solvent Extraction | Methanol | Spinach | Methanol is noted to be more efficient than 80% acetone for the complete extraction of chlorophyll b. | nih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Hydrophilic-Lipophilic Balance (HLB) Cartridges | General Leaf Extracts | Allows for the selective retention of chlorophylls and derivatives, separating them from other polar and nonpolar compounds. | researchgate.net |
Chromatographic Separation Methods
Chromatography is the cornerstone for separating the complex mixture of pigments present in plant extracts. High-performance liquid chromatography (HPLC) is the preferred method for quantitative analysis, while thin-layer chromatography (TLC) serves as a valuable tool for qualitative and preparative purposes.
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the quantitative analysis of this compound and related pigments. benthamdirect.com In this method, a nonpolar stationary phase, typically a C18 (octadecylsilica) column, is used with a polar mobile phase. benthamdirect.comresearchgate.net Pigments are separated based on their polarity; more polar compounds like chlorophyllides (which lack the nonpolar phytol tail) have weaker interactions with the stationary phase and thus elute earlier than their phytylated counterparts, chlorophyll a and b. fdbio-rptu.de
Gradient elution is commonly employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of a wide range of pigments with varying polarities. benthamdirect.com A typical gradient might start with a more polar solvent mixture (e.g., methanol/aqueous buffer) and gradually increase the proportion of a less polar solvent (e.g., acetone or ethyl acetate). To improve the peak shape and resolution of acidic pigments like chlorophyllides, ion-pairing reagents such as tetrabutylammonium (B224687) acetate (B1210297) can be added to the mobile phase. researchgate.net Detection is most commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which allows for the quantification of pigments based on their characteristic absorption spectra. researchgate.net
| Stationary Phase | Mobile Phase System | Detection Method | Key Separation Principle | Reference |
|---|---|---|---|---|
| Reversed-Phase C18 | Ternary gradient: (A) 80:20 methanol/ammonium acetate buffer; (B) 80:20 acetone/methanol | Diode Array Detector (DAD) or UV-Vis | Separates pigments based on polarity. This compound elutes earlier than chlorophyll b. | fdbio-rptu.deresearchgate.net |
| Reversed-Phase C18 | Isocratic or Gradient with ion-pairing reagent (e.g., tetrabutylammonium acetate) | Fluorescence or DAD | Enhances resolution and peak shape for acidic pigments like chlorophyllides. Detection limits can be in the nanogram range. | researchgate.net |
| Polyethylene Column | Gradient elution | UV-Vis | Provides alternative selectivity for separating different chlorophyll c pigments and other polar derivatives. | researchgate.net |
Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative separation of this compound from other pigments. nih.gov While less precise than HPLC for quantification, it is highly useful for checking the purity of fractions, monitoring reaction progress, and for small-scale preparative isolation. omlc.org
In TLC, the stationary phase is typically a thin layer of silica (B1680970) gel (a polar adsorbent) coated on a plate. nih.govresearchgate.net The separation is based on the principle of adsorption chromatography. A nonpolar mobile phase (solvent system) is allowed to ascend the plate via capillary action. Nonpolar compounds (like carotenes) have a higher affinity for the mobile phase and travel further up the plate, resulting in a higher retention factor (Rf) value. Conversely, more polar compounds like this compound interact more strongly with the polar silica gel, travel shorter distances, and have lower Rf values. rsc.org Chlorophyll b is more polar than chlorophyll a, and this compound is more polar than chlorophyll b. rsc.org Various solvent systems have been developed to achieve optimal separation, with common components including petroleum ether, hexane, acetone, and pyridine. researchgate.netomlc.org
| Stationary Phase | Mobile Phase (Solvent System) | Separation Principle | Observed Order of Elution (Increasing Rf) | Reference |
|---|---|---|---|---|
| Cellulose | Light petroleum (b.p. 60-80°C)-pyridine (9:1, v/v) | Partition/Adsorption | This compound < Chlorophyllide a < Chlorophyll b < Chlorophyll a < Pheophytin b < Pheophytin a | omlc.org |
| Silica Gel | Petroleum ether, cyclohexane, ethyl acetate, acetone, methanol (60:16:10:10:4 v/v) | Adsorption | (Origin) > Xanthophylls > Chlorophyll b > Chlorophyll a > Carotenes > (Solvent Front) | nih.gov |
| Silica Gel | Hexane-acetone-trichloromethane (3:1:1 v/v) | Adsorption | Polar pigments (chlorophyll b) have lower Rf values than nonpolar pigments (carotenes). | researchgate.net |
Spectroscopic Characterization Approaches for Identification and Quantification
Spectroscopic methods are essential for both the identification and quantification of this compound. UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are the most common techniques employed.
UV-Vis spectroscopy relies on the principle that chlorophyllous pigments absorb light at specific wavelengths. This compound, like chlorophyll b, has two main absorption regions: the Soret band in the blue part of the spectrum and the Qy band in the red part. The exact positions of these absorption maxima (λmax) are dependent on the solvent used. fdbio-rptu.de For example, in 100% acetone, this compound exhibits absorption maxima at approximately 457.5 nm and 645.7 nm. awi.de Quantification can be performed using the Beer-Lambert law, provided a pure standard and its molar extinction coefficient are available.
Fluorescence spectroscopy offers higher sensitivity and selectivity for pigment analysis. This compound absorbs light at its characteristic excitation wavelengths and emits it at a longer wavelength. In 100% acetone, this compound can be excited at 454 nm and shows a fluorescence emission maximum at 652 nm. awi.de This technique is particularly useful for detecting trace amounts of the compound.
| Technique | Solvent | Absorption Maxima (λmax, nm) | Excitation/Emission Maxima (nm) | Reference |
|---|---|---|---|---|
| UV-Vis Absorption | 100% Acetone | 457.5, 595.9, 645.7 | N/A | awi.de |
| UV-Vis Absorption | HPLC Eluent (SCOR method) | 469, 604, 654 | N/A | awi.de |
| Fluorescence | 100% Acetone | N/A | Ex: 454 / Em: 652 | awi.deawi.de |
| Fluorescence (General, for Chl b) | Diethyl ether | N/A | Ex: 435 / Em: ~650 | omlc.org |
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used for the definitive identification and structural elucidation of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise molecular weight information. The molecular formula of this compound is C₃₅H₃₂N₄O₆Mg, giving it a molecular weight of approximately 628.97 g/mol . awi.de
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used, as they can ionize the molecule without causing extensive fragmentation, allowing for the detection of the molecular ion (e.g., [M+H]⁺ at m/z ~629.98). nih.govnih.gov
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure. In MS/MS, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. For chlorophyllides, characteristic fragmentation patterns include the loss of small groups from the tetrapyrrole core. Common losses observed in related chlorophyllide a studies, which are also applicable to this compound, include the loss of a methoxycarbonyl group (-59 Da) and methanol (-32 Da) from the isocyclic ring E. researchgate.netacs.org The absence of the phytol chain in chlorophyllides means that fragmentations associated with its loss, which are dominant in chlorophyll spectra, are absent, making the fragmentation pattern distinct. acs.org
| Property | Value/Description | Methodology | Significance | Reference |
|---|---|---|---|---|
| Molecular Formula | C₃₅H₃₂N₄O₆Mg | - | Defines the elemental composition. | awi.de |
| Molecular Weight | 628.97 g/mol | - | Basis for mass spectrometry identification. | awi.de |
| Molecular Ion (as [M+H]⁺) | m/z ≈ 629.98 | Electrospray Ionization (ESI-MS) | Confirms the intact molecular mass of the compound. | nih.govresearchgate.net |
| Characteristic MS/MS Fragments | Loss of methoxycarbonyl group (-59 Da); Loss of methanol (-32 Da) from the isocyclic ring. | Tandem MS (CID) | Provides structural confirmation and distinguishes it from other chlorophyll derivatives. The absence of phytol chain loss is a key identifier. | researchgate.netacs.org |
Evolutionary Biology of Chlorophyllide B Synthesis and Metabolism
Phylogenetic Distribution of Chlorophyllide a Oxygenase (CAO)
CAO is a ubiquitous enzyme in all organisms capable of producing chlorophyll (B73375) b. nih.gov Its phylogenetic distribution across photosynthetic lineages offers valuable insights into the evolutionary path of chlorophyll b synthesis. CAO has been identified in a variety of organisms, including higher plants, mosses, green algae, and specific groups of prochlorophytes (a type of cyanobacteria). nih.gov The detection of CAO in these disparate groups lends support to the hypothesis that the genes responsible for chlorophyll b synthesis share a common evolutionary origin. nih.gov Initially, the apparent absence of the CAO gene in the complete genome sequences of some Prochlorococcus species, despite their chlorophyll b production, led to speculation about alternative synthesis pathways or enzymes in these organisms. nih.gov However, subsequent research successfully identified a candidate gene in Prochlorococcus. When this gene was introduced into Synechocystis, it resulted in the accumulation of chlorophyll b, indicating that its product catalyzes chlorophyll b synthesis and is evolutionarily related, albeit distantly, to other CAO genes. nih.gov
Diversity in CAO Gene Structure Across Photosynthetic Lineages (e.g., Cyanobacteria, Green Algae, Higher Plants, Prasinophytes)
The gene structure encoding CAO exhibits considerable diversity across different photosynthetic lineages, reflecting evolutionary adaptations. In higher plants, CAO is typically encoded by a single gene comprising three distinct domains: A, B, and C. uniprot.orgnih.govresearchgate.net The C-terminal C domain is the catalytic core, containing the Rieske and non-heme iron binding motifs essential for the oxygenation of chlorophyllide a. oup.comuniprot.orgnih.gov The N-terminal A domain serves a regulatory function, influencing the stability of the protein in response to the accumulation of chlorophyll b. uniprot.orgnih.govresearchgate.net The B domain acts as a linker between the A and C domains and is generally less conserved in sequence. oup.comnih.gov
In contrast, prochlorophytes such as Prochlorothrix hollandica possess a CAO gene with a smaller coding capacity, primarily encoding the catalytic domain and lacking the regulatory N-terminal domain found in higher plants. nih.govresearchgate.net This structural difference suggests that the regulatory mechanism mediated by the A domain evolved later within the green plant lineage. researchgate.net
Prasinophytes, considered an early-branching lineage of green algae, display particularly intriguing variations in CAO structure. In Micromonas, the CAO enzyme is encoded by two separate genes, MpCAO1 and MpCAO2. These genes produce proteins containing the Rieske and mononuclear iron-binding motifs, respectively. nih.govnih.govnih.gov The synthesis of chlorophyll b requires the cooperative function of both proteins. nih.govnih.gov This bipartite structure represents a significant evolutionary divergence from the single-gene CAO found in other green algae and land plants and is associated with a high concentration of chlorophyll b within their light-harvesting systems. nih.govnih.gov
The comparison of CAO gene structures across these lineages underscores the modular nature of this enzyme's evolution.
| Lineage | CAO Gene Structure | Key Domains Present | Notes |
| Higher Plants | Single gene | A, B, C (Catalytic C, Regulatory A) | A domain involved in feedback regulation by chlorophyll b. uniprot.orgnih.govresearchgate.net |
| Some Cyanobacteria (e.g., Prochlorothrix) | Single gene | Catalytic domain (similar to C) | Lacks the regulatory N-terminal domain. nih.govresearchgate.net |
| Prasinophytes (e.g., Micromonas) | Two genes (MpCAO1, MpCAO2) | Rieske motif (MpCAO1), Mononuclear iron motif (MpCAO2) | Functional cooperation of both subunits is necessary for activity. nih.govnih.gov |
| Other Green Algae | Single gene | Likely similar to higher plants (A, B, C) | Structural alterations compared to prasinophytes have been observed. researchgate.netresearchgate.net |
Evolutionary Changes in CAO Domain Structures and Promiscuous Activities
Evolutionary modifications in the domain structures of CAO have been instrumental in the diversification of chlorophyll b synthesis and its regulatory mechanisms. The emergence of the N-terminal A domain in the lineage leading to streptophytes (encompassing some freshwater green algae and land plants) introduced a feedback regulatory loop. In this mechanism, the accumulation of chlorophyll b can induce the destabilization of the CAO protein, thereby controlling its cellular levels. uniprot.orgnih.govresearchgate.netbiorxiv.org This regulatory process, often involving the Clp protease system, is vital for maintaining optimal chlorophyll a/b ratios and maximizing light harvesting efficiency. oup.comresearchgate.netbiorxiv.org
The unique split CAO structure observed in Micromonas represents another significant evolutionary change. This structural arrangement may facilitate the incorporation of chlorophyll b into the core antennas of the reaction centers, a distinctive characteristic of its light-harvesting system. nih.govnih.govnih.gov This observation suggests that alterations in CAO structure can directly influence the composition and organization of light-harvesting complexes. nih.govnih.govnih.gov
While primarily recognized for its specific role in chlorophyll b synthesis, the evolutionary history of oxygenases hints at the potential for promiscuous enzymatic activities. CAO belongs to a superfamily of non-heme oxygenases that share conserved Rieske and mononuclear iron binding domains. This superfamily includes enzymes involved in chlorophyll degradation, such as pheophorbide a oxygenase (PAO), and enzymes participating in other metabolic pathways. pnas.org This shared ancestry and structural resemblance could imply evolutionary connections or the potential for ancestral promiscuous activities. However, specific promiscuous activities of CAO beyond chlorophyll b synthesis are not extensively detailed in the available search results. Interestingly, the evolution of chlorophyll degradation pathways might have involved the horizontal transfer of promiscuous enzymatic activity from non-photosynthetic bacteria. plantadapt.jp
Co-evolution of Light-Harvesting Systems and Chlorophyllide b Metabolism
Changes in the structure and regulation of CAO have directly influenced the composition and functional characteristics of LHCs across different evolutionary lineages. For example, the high chlorophyll b content and its integration into the core antennas in Micromonas are associated with its distinctive split CAO structure. nih.govnih.govnih.gov In land plants, the regulatory A domain of CAO, which governs chlorophyll b levels, plays a vital role in the assembly and stability of LHCs. researchgate.netbiorxiv.org Maintaining appropriate concentrations of chlorophyll b is essential for the proper accumulation, assembly, and stability of LHCs within the photosynthetic machinery. biorxiv.org
The evolutionary divergence of green plants into streptophytes and chlorophytes is paralleled by differences in their light-harvesting systems and the distribution of chlorophyll b. oup.com Seawater chlorophytes frequently exhibit lower chlorophyll a/b ratios compared to streptophytes and freshwater chlorophytes, suggesting a greater proportion of chlorophyll b dedicated to light harvesting, including its presence in PSI core antennae. oup.com This difference is interpreted as an adaptation to the blue-green light environments characteristic of seawater habitats. oup.com The structural modifications observed in prasinophyte CAO, which appear to enhance chlorophyll b biosynthesis, may be linked to the specific light-harvesting strategies employed by these organisms. researchgate.netresearchgate.net
Adaptive Significance of this compound in Different Light Environments
Chlorophyll b confers a significant adaptive advantage in diverse light environments owing to its distinct light absorption properties. While chlorophyll a primarily absorbs light in the red and blue-violet regions of the spectrum, chlorophyll b exhibits stronger absorption in the blue region (approximately 450 nm), a range where chlorophyll a is less efficient at capturing light. wikipedia.orgmdpi.com Consequently, the presence of chlorophyll b broadens the spectrum of light available for photosynthesis, thereby increasing light absorption efficiency, particularly under conditions of limited light availability. wikipedia.orgmdpi.comresearchgate.net
In land plants, chlorophyll b is predominantly found in the light-harvesting antennae associated with photosystem II. wikipedia.org Shade-adapted plants typically display a higher ratio of photosystem II to photosystem I, resulting in a higher chlorophyll a/b ratio, which is an adaptation that enhances the capture of available wavelengths in shaded conditions. wikipedia.org Conversely, increasing the chlorophyll b content can lead to enhanced growth rates under low-light conditions by improving light absorption. mdpi.com
The spectral distribution of direct and diffuse solar radiation also contributes to the adaptive significance of chlorophyll b. Diffuse light is enriched in blue-green wavelengths. The absorption peak of chlorophyll b in the blue region makes it particularly effective at absorbing diffuse photosynthetically active radiation (PARdiff). researchgate.netkyushu-u.ac.jp This observation suggests that the spectral characteristics of ambient light have exerted evolutionary pressure, shaping the utilization of chlorophyll b in terrestrial plants. researchgate.netkyushu-u.ac.jp
In aquatic ecosystems, especially in deeper waters, blue-green light penetrates more effectively than red light. The capacity of chlorophyll b to absorb light in the blue-green spectrum is advantageous for photosynthetic organisms inhabiting these environments. kyushu-u.ac.jpoup.com The higher proportion of chlorophyll b and its presence in PSI core antennae in seawater chlorophytes are considered evolutionary adaptations to these low and blue-green light conditions. oup.com
The regulation of chlorophyll b synthesis by CAO is also critical for light acclimation. Plants adjust the synthesis and degradation rates of chlorophyll b to modify the size of their light-harvesting antennae in response to fluctuating light conditions. mdpi.com Overexpression of CAO can lead to increased chlorophyll b accumulation, which may enhance growth under low light but could also result in photodamage under high light due to the accumulation of reactive oxygen species. mdpi.com This underscores the importance of the precise regulation of chlorophyll b levels, mediated by CAO, for optimizing photosynthetic performance and photoprotection in varying light environments. mdpi.com
Emerging Research Directions in Chlorophyllide B Science
Application of Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
Multi-omics technologies, such as metabolomics and proteomics, are providing comprehensive insights into the complex networks involving chlorophyllide b. Metabolomics allows for the global analysis of metabolites, including this compound and its precursors or derivatives, providing a snapshot of the metabolic state of a photosynthetic organism under different conditions. Targeted metabolomics using mass spectrometry can quantify specific metabolites like this compound with high sensitivity and accuracy creative-proteomics.com.
Proteomics focuses on the large-scale study of proteins, including the enzymes involved in this compound metabolism and the light-harvesting proteins that bind chlorophyll (B73375) b (formed from this compound). Comparative proteomics studies on chlorophyll b-less mutants have revealed changes in the abundance of proteins involved in photosynthetic electron transport and light-harvesting complex assembly researchgate.net. For example, a proteomics analysis of a chlorophyll b-less rice mutant showed altered levels of proteins related to photosystem II assembly and photosystem I reaction centers researchgate.net.
Integrated metabolomics and proteomics approaches offer a more complete picture by correlating changes in metabolite levels with changes in protein abundance. Such integrated analyses have been used to investigate the molecular mechanisms underlying various plant phenotypes, including those related to chlorophyll deficiency or stress responses researchgate.netnih.gov. An integrated analysis in salt-stressed wheat seedlings inoculated with Bacillus sp. identified this compound as one of the metabolites involved in the growth promotion mechanism, alongside energy production and transformation-related proteins nih.gov.
High-Resolution Structural Biology of Enzymes Involved in this compound Metabolism
Understanding the three-dimensional structures of enzymes involved in this compound metabolism is crucial for comprehending their mechanisms and for rational enzyme engineering. Chlorophyllide a oxygenase (CAO) is a key enzyme in this pathway, catalyzing the oxidation of chlorophyllide a to this compound ontosight.ainih.govwikipedia.org. CAO is a mononuclear iron-containing enzyme that requires oxygen and a reductase system for its activity wikipedia.orgnih.gov.
Structural studies, including X-ray crystallography, aim to elucidate the active site architecture, substrate binding modes, and catalytic mechanisms of these enzymes. While the structure of chlorophyllase, an enzyme that produces chlorophyllides from chlorophylls (B1240455), has been determined nih.gov, high-resolution structural information specifically for plant CAO has been challenging to obtain. However, research on CAO from organisms like the alga Micromonas has provided insights into its structural components, such as the Rieske and mononuclear iron-binding motifs nih.gov. Studies on CAO homologues have also contributed to understanding the enzymatic conversion of chlorophyllide a to this compound in vitro nih.govacs.org.
Detailed structural information can inform protein engineering efforts to modify enzyme activity, specificity, or stability, potentially leading to improved efficiency of this compound synthesis or the production of novel chlorophyll derivatives.
Systems-Level Modeling of this compound Dynamics within the Photosynthetic Apparatus
Systems-level modeling integrates data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to create computational models that simulate the complex dynamics of biological systems. In the context of this compound, this involves modeling its biosynthesis, transport, insertion into light-harvesting complexes, and turnover within the photosynthetic apparatus.
While specific detailed systems-level models solely focused on this compound dynamics are an emerging area, broader models of chlorophyll biosynthesis and photosynthesis incorporate the role of this compound as a critical intermediate and the influence of enzymes like CAO oup.com. These models are becoming increasingly sophisticated, incorporating spatial and temporal dynamics within the chloroplast to provide a more realistic representation of this compound metabolism and its integration into the photosynthetic machinery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
